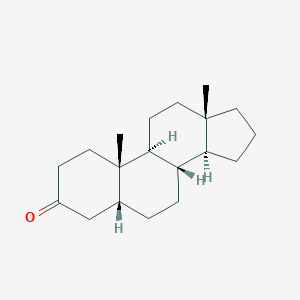

Androstan-3-one, (5b)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18069-68-6 |

|---|---|

Molecular Formula |

C19H30O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15+,16+,17+,18+,19+/m1/s1 |

InChI Key |

VMNRNUNYBVFVQI-PFFQMSPKSA-N |

SMILES |

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4CC(=O)CC[C@@]4([C@H]3CC2)C |

Canonical SMILES |

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |

Synonyms |

5B-Androstan-3-one |

Origin of Product |

United States |

Enzymology and Molecular Mechanisms of Androstan 3 One, 5b Transformations

Structure-Function Relationships of Steroid-Converting Enzymes

The ability of enzymes to specifically recognize and process 5β-steroids is deeply rooted in their three-dimensional structure, particularly the architecture of their active sites and their reliance on specific cofactors.

The enzymes responsible for metabolizing 5β-steroids, most notably steroid 5β-reductase (AKR1D1), possess a distinct active site architecture that ensures substrate specificity. AKR1D1, a member of the aldo-keto reductase (AKR) superfamily, adopts a characteristic (α/β)₈-barrel fold. nih.gov The substrate-binding pocket is located at the base of this barrel and is shaped by three large, flexible loops that determine which molecules can enter and bind. oup.com

A key feature dictating specificity for 5β-reduction is a unique substitution within the conserved catalytic tetrad of the AKR family. researchgate.net In human steroid 5β-reductase (AKR1D1), a glutamate (B1630785) residue (E120) replaces the more common histidine. researchgate.netnih.gov This smaller residue allows Δ⁴-3-ketosteroid substrates to penetrate deeper into the active site. nih.govresearchgate.net This positioning is critical, as it brings the C5 position of the steroid in close proximity to the hydride donor from the cofactor, facilitating the specific reduction that creates the characteristic A/B cis-ring junction of 5β-steroids. nih.govresearchgate.net The active site also contains key residues like Tyrosine 58 (Y58), which, along with E120, creates a highly acidic environment to polarize the C3 ketone of the substrate, preparing it for reduction. nih.govnih.gov Furthermore, the presence of an alternative, non-productive binding site has been identified, which may play a role in substrate inhibition at high concentrations. researchgate.netacs.org

The biotransformations of androstanones are oxidation-reduction reactions that depend on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) or its phosphorylated form (NADP) as cofactors. nih.gov These molecules act as electron carriers, accepting or donating a hydride ion (H⁻) during the reaction.

Reductases , such as steroid 5β-reductase (AKR1D1), are NADPH-dependent enzymes. nih.govoup.com They utilize NADPH as the hydride donor to reduce the double bond of a Δ⁴-3-ketosteroid, yielding a 5β-reduced steroid. nih.govresearchgate.net The NADP(H) cofactor binds in an extended conformation within a conserved binding site, positioning its nicotinamide ring deep within the active site, adjacent to where the steroid substrate binds. oup.comnih.gov

Dehydrogenases , such as 3β-hydroxysteroid dehydrogenase (3β-HSD), are typically NAD⁺-dependent. wikipedia.orgoup.com They catalyze the oxidation of a hydroxyl group to a ketone, transferring a hydride from the steroid substrate to NAD⁺, thereby generating NADH. nih.govwikipedia.org

The cellular ratio of the oxidized (NAD⁺/NADP⁺) to reduced (NADH/NADPH) forms of these cofactors plays a significant role in determining the predominant direction of the enzymatic reaction (oxidation or reduction) within a specific tissue. nih.gov

Catalytic Mechanisms of Key Enzymes Modulating 5β-Androstanone Structures (e.g., 3-HSD, 5β-Reductase)

The transformation of 5β-androstanone structures is primarily mediated by the catalytic actions of 5β-reductase and various hydroxysteroid dehydrogenases (HSDs).

The mechanism for steroid 5β-reductase (AKR1D1) involves a stereospecific and irreversible reduction of the Δ⁴ double bond. oup.com The catalytic cycle proceeds as follows:

The Δ⁴-3-ketosteroid substrate binds to the active site.

The side chains of key catalytic residues, Tyr58 and Glu120, form a "superacidic" oxyanion hole that interacts with and polarizes the C3 ketone of the steroid. nih.govresearchgate.net

This polarization facilitates the stereospecific transfer of the 4-pro-R hydride from the bound NADPH cofactor to the C5 carbon of the steroid substrate. nih.govnih.gov

A subsequent proton transfer completes the reaction, resulting in the formation of the 5β-dihydrosteroid, which has a characteristic 90° bend at the A/B ring junction. nih.gov

3β-Hydroxysteroid dehydrogenase (3β-HSD) operates through a different mechanism, catalyzing the NAD⁺-dependent oxidation of a 3β-hydroxyl group to a 3-keto group. wikipedia.orgnih.gov This enzyme is also capable of isomerizing the double bond from the Δ⁵ to the Δ⁴ position, a crucial step in the biosynthesis of most steroid hormones. wikipedia.orgoup.com The catalytic reaction involves the abstraction of a hydride ion from the 3β-hydroxy steroid by the enzyme, which is then transferred to the NAD⁺ cofactor, producing NADH and the corresponding 3-keto-Δ⁵-steroid. wikipedia.org The subsequent isomerization to a Δ⁴-ketosteroid is also catalyzed by the same enzyme. oup.com

Enzyme-Inhibitor Interactions Relevant to Androstanone Metabolism

The activity of enzymes that metabolize androstanones can be modulated by various inhibitory molecules. These inhibitors can interfere with steroid metabolism, and understanding their interactions is vital for both toxicological and therapeutic research. Inhibition can occur through different mechanisms, most commonly competitive or non-competitive inhibition. byjus.com

Competitive inhibitors structurally resemble the natural substrate and compete for binding to the enzyme's active site. byjus.comscbt.com By occupying the active site, they prevent the substrate from binding, thus blocking the reaction.

Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site). This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, without preventing the substrate from binding. nih.govnih.gov

Several compounds have been identified as inhibitors of the key enzymes in 5β-androstanone metabolism:

Inhibitors of Steroid 5β-Reductase (AKR1D1):

Bile acids, such as chenodeoxycholic acid and ursodeoxycholic acid, act as potent non-competitive inhibitors, suggesting a feedback mechanism where the products of a pathway can regulate their own synthesis. nih.govnih.gov

High concentrations of some steroid substrates, including testosterone (B1683101) and progesterone (B1679170), can also cause substrate inhibition. researchgate.netacs.orggenecards.org

Inhibitors of 3β-Hydroxysteroid Dehydrogenase (3β-HSD):

Trilostane and Epostane are well-known competitive inhibitors that bind to the active site of 3β-HSD, blocking the conversion of Δ⁵-3β-hydroxysteroids. scbt.comnih.gov

Certain flavonoids and isoflavones found in plants, such as genistein and daidzein , have been shown to be competitive inhibitors of 3β-HSD activity. researchgate.net

The following table summarizes key inhibitors and their mechanisms of action on enzymes relevant to (5β)-Androstan-3-one metabolism.

| Enzyme | Inhibitor | Type of Inhibition |

| Steroid 5β-Reductase (AKR1D1) | Chenodeoxycholic Acid | Non-competitive nih.govnih.gov |

| Steroid 5β-Reductase (AKR1D1) | Ursodeoxycholic Acid | Non-competitive nih.govnih.gov |

| 3β-Hydroxysteroid Dehydrogenase | Trilostane | Competitive scbt.comnih.gov |

| 3β-Hydroxysteroid Dehydrogenase | Epostane | Competitive scbt.comnih.gov |

| 3β-Hydroxysteroid Dehydrogenase | Genistein | Competitive researchgate.net |

| 3β-Hydroxysteroid Dehydrogenase | Daidzein | Competitive researchgate.net |

Synthetic Methodologies and Chemical Transformations of Androstan 3 One, 5b

Organic Synthesis Routes for (5β)-Androstan-3-one and its Analogs

Chemical synthesis provides a direct route to the 5β-androstane core and allows for a wide range of subsequent modifications. The primary challenge lies in controlling the stereochemistry at the C-5 position during the reduction of common Δ4-3-keto steroid precursors.

The creation of the 5β configuration hinges on the stereoselective reduction of the C4-C5 double bond in Δ4-3-keto steroids like testosterone (B1683101) or androst-4-ene-3,17-dione. dntb.gov.uanih.gov This transformation is notoriously difficult to control through chemical means, as catalytic hydrogenation often favors the thermodynamically more stable planar 5α-isomers. dntb.gov.uaresearchgate.net The stereochemical outcome is highly sensitive to the reaction conditions, including the choice of catalyst, solvent, and pH. researchgate.netaspergillosis.org

For instance, the catalytic hydrogenation of testosterone can lead to varying ratios of 5α- and 5β-dihydrotestosterone. aspergillosis.org To enhance the yield of the desired 5β product, specific methodologies have been developed. A Birch reduction using lithium in liquid ammonia (B1221849) with ammonium (B1175870) chloride on a 19-hydroxy-4-androsten-3-one can yield the corresponding 19-hydroxy-5β-androstan-3-one. google.com More recently, green chemistry approaches using palladium-catalyzed hydrogenation in the presence of biomass-derived ionic liquids, such as tetrabutylammonium (B224687) d-mandelate, have shown improved 5β-selectivity in the reduction of testosterone. researchgate.netaspergillosis.org

In contrast to the challenges in chemical synthesis, the biological reduction is highly specific. In vertebrates, the enzyme steroid 5β-reductase (AKR1D1) exclusively catalyzes the reduction of Δ4-3-ketosteroids to their 5β-metabolites. dntb.gov.uascispace.comacs.org This enzyme irreversibly introduces the 90° bend at the A/B ring junction, a critical step in the metabolism of steroid hormones and the biosynthesis of bile acids. scispace.comacs.org

Table 1: Chemical Reduction Methods for Δ4-3-Keto Steroids

| Substrate | Reagents/Catalyst | Solvent/Additive | Primary Product(s) | Reference |

|---|---|---|---|---|

| Testosterone | Pd/C | Tetrabutylammonium d-mandelate (Ionic Liquid) | 5β-Dihydrotestosterone (Improved Selectivity) | researchgate.net |

| 19-Hydroxy-4-androsten-3-one | Li/NH₃ | Ammonium Chloride | 19-Hydroxy-5β-androstan-3-one | google.com |

| Androst-4-ene-3,17-dione | Pd/C | Hydrogen | 3α-Hydroxy-5β-androstane-4,17-dione and various dihydroxyandrostan-17-ones | dshs-koeln.de |

| Androst-4-en-3,17-dione | (Me₂Cu)₂Li·PBu₃ | Not specified | 5β-Methyl-androstane-3,17-dione | google.com |

Once the 5β-androstane skeleton is formed, further derivatization can be achieved at various positions to generate novel analogs. The reactivity of the core structure allows for targeted modifications.

For example, the ketone at C-3 and the surrounding carbons are common sites for functionalization. The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, converts 5β-androstan-3,17-dione into 3-chloro-2-formyl-17-oxo-5β-androstan-2-ene, introducing functional groups at both C-2 and C-3. scispace.com The synthesis of 3,4-dihydroxy-5β-androstan-17-one derivatives has also been reported, demonstrating that the A-ring can be further oxygenated. dshs-koeln.de

Other regions of the steroid nucleus can also be selectively modified. Manganese-catalyzed reactions have been developed for the direct and stereoselective hydroxylation of 5β-androstane derivatives at the C-6 and C-12 positions. catalysis.rux-mol.com The C-17 position is another key site for modification. For instance, 17β-O-aminoalkyloximes of 5β-androstane-3β,14β-diol have been synthesized to create compounds with digitalis-like activity, showcasing how complex side chains can be appended to the D-ring. acs.org

Table 2: Examples of Functionalization Reactions on the 5β-Androstane Skeleton

| Starting Material | Reaction Type | Reagents | Position(s) Functionalized | Product | Reference |

|---|---|---|---|---|---|

| 5β-Androstan-3,17-dione | Vilsmeier-Haack | POCl₃, DMF | C-2, C-3 | 3-Chloro-2-formyl-17-oxo-5β-androstan-2-ene | scispace.com |

| 5β-Androstane derivatives | Hydroxylation | Manganese catalyst | C-6, C-12 | 6,17- and 12,17-Dihydroxy androstane (B1237026) derivatives | catalysis.rux-mol.com |

| Digitoxigenin (a 5β-cardanolide) | Oxime formation & Alkylation | Aminoalkoxy reagents | C-17 | 17β-O-Aminoalkyloximes of 5β-androstane-3β,14β-diol | acs.org |

| Androst-4-ene-3,17-dione | Reductive Alkylation | (Me₂Cu)₂Li·PBu₃ | C-5 | 5β-Methyl-androstane-3,17-dione | google.com |

| 3α-Hydroxy-5β-androstane-4,17-dione | Reduction | K-selectride | C-4 | 3α,4β-Dihydroxy-5β-androstan-17-one | dshs-koeln.de |

Microbial Transformation of Androstanone Structures

Microbial biotransformations offer a powerful and environmentally benign alternative to chemical synthesis for modifying steroid structures. Fungi, in particular, possess a diverse array of enzymes capable of performing highly specific and selective reactions, including hydroxylations, oxidations, and reductions on the androstane framework. nih.govsigmaaldrich.com

While fungi are widely known for hydroxylations and other oxidative transformations, their ability to perform 5β-reduction of the Δ4-double bond is less common than 5α-reduction but has been documented. researchgate.net This capability provides a direct biological route from readily available Δ4-3-keto steroids to the cis-fused 5β-androstane core.

For example, screening of filamentous fungi isolated from cultural heritage sites revealed that certain strains can transform androst-4-ene-3,17-dione (AD) into various metabolites, including 5β-H-androstane-3,6,17-trione. nih.gov This product confirms the presence of a fungal 5β-reductase activity, which saturates the C4-C5 double bond to create the 5β configuration, followed by hydroxylation and oxidation at C-6. Similar transformations have been noted in fungi from the Microascaceae family. researchgate.net

In another example, the fungus Aspergillus niger was found to catalyze a rare reduction of 11α-hydroxytestosterone, yielding 11α-hydroxy-5β-dihydrotestosterone. researchgate.net This demonstrates that even after initial hydroxylation, a subsequent 5β-reduction can occur. The existence of mycoecdysteroids, a class of 5β-steroids found in fungi, further supports the presence of the necessary enzymatic machinery for 5β-steroid biosynthesis in the fungal kingdom, likely proceeding through a Δ4-3-ketosteroid intermediate. nih.gov

One of the most valuable applications of microbial steroid transformation is the introduction of hydroxyl groups at positions that are difficult to functionalize using conventional chemical methods. Fungi exhibit remarkable regio- and stereoselectivity in these reactions, which are typically catalyzed by cytochrome P450 monooxygenases. researchgate.netnih.gov

Numerous fungal species have been shown to hydroxylate androstane-type steroids at various positions. Aspergillus fumigatus, for instance, efficiently hydroxylates progesterone (B1679170), a related C21 steroid, to produce 11α- and 15β-hydroxyprogesterone as major products and 7β-hydroxyprogesterone as a minor product. researchgate.netnih.gov The same fungus can also produce 15β-hydroxytestosterone from testosterone. researchgate.net A broad screening of Ascomycota and Zygomycota fungi demonstrated the ability of various genera, including Absidia, Beauveria, and Fusarium, to produce 7α-, 7β-, 11α-, and 14α-hydroxylated derivatives of androstenedione (B190577). nih.gov Penicillium species are also well-known for their hydroxylating capabilities, with Penicillium raistrickii noted for its 15α-hydroxylation activity. aspergillosis.org This high degree of selectivity allows for the targeted production of specific hydroxylated androstanones.

Table 3: Regioselective Hydroxylation of Androstanones by Fungi

| Fungal Species | Substrate | Position(s) of Hydroxylation | Reference |

|---|---|---|---|

| Aspergillus fumigatus | Progesterone | 11α, 15β (major); 7β (minor) | researchgate.netnih.gov |

| Aspergillus fumigatus | Testosterone | 15β | researchgate.net |

| Aspergillus niger | 11α-Hydroxytestosterone | (Subsequent 5β-reduction observed) | researchgate.net |

| Various Ascomycota/Zygomycota | Androstenedione | 7α, 7β, 11α, 14α | nih.gov |

| Penicillium raistrickii | 17α-Methyl testosterone derivatives | 15α | aspergillosis.org |

| Penicillium notatum | 17α-Methyl testosterone derivatives | 15α | aspergillosis.org |

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester or, in the case of a cyclic ketone, a lactone. nih.gov In steroid chemistry, this reaction, particularly when applied to the D-ring, generates D-homo-lactones, which are of significant interest due to their potential biological activities. acs.org Fungal enzymes, known as Baeyer-Villiger monooxygenases (BVMOs), catalyze this transformation with high efficiency and selectivity, offering a green alternative to chemical oxidants. researchgate.netresearchgate.net

Filamentous fungi of the Penicillium and Aspergillus genera are particularly effective at performing Baeyer-Villiger oxidation on androstanone structures. nih.govresearchgate.net For example, Penicillium lanosocoeruleum converts 5α-androstane substrates like androsterone (B159326) and epiandrosterone (B191177) into their corresponding 17a-oxa-D-homo-5α-androstan-17-one lactones in high yields. acs.orgnih.gov Similarly, Penicillium vinaceum effectively carries out the Baeyer-Villiger lactonization of androstenedione and testosterone. researchgate.net

The substrate scope of these fungal BVMOs can be quite specific. While many fungi readily convert C-17 ketones into D-ring lactones, the enzyme from the bacterium Rhodococcus rhodochrous catalyzes the Baeyer-Villiger oxidation of C21-ketosteroids like progesterone but not the C19-ketosteroid androstenedione. This highlights the diversity and specificity of microbial BVMOs. The transformation often occurs with high regioselectivity, preferentially oxidizing the C-17 ketone over other carbonyl groups, such as the one at C-3. google.com

Table 4: Fungal Baeyer-Villiger Oxidation of Androstanone Structures

| Fungal Species | Substrate | Product | Reference |

|---|---|---|---|

| Penicillium lanosocoeruleum | Androsterone (5α) | 3α-Hydroxy-17a-oxa-D-homo-5α-androstan-17-one | acs.orgnih.gov |

| Penicillium lanosocoeruleum | Epiandrosterone (5α) | 3β-Hydroxy-17a-oxa-D-homo-5α-androstan-17-one | acs.orgnih.gov |

| Penicillium lanosocoeruleum | Androstanedione (5α) | 17a-Oxa-D-homo-5α-androstan-3,17-dione | acs.orgnih.gov |

| Penicillium vinaceum | Androstenedione | Testololactone | researchgate.net |

| Penicillium notatum | Testosterone | Testololactone | aspergillosis.orgresearchgate.net |

| Aspergillus terreus | Epiandrosterone (5α) | 3β-Hydroxy-17a-oxa-D-homo-5α-androstan-17-one | nih.gov |

Compound Reference Table

Conformational Analysis and Structural Studies of Androstan 3 One, 5b

Theoretical Chemistry Approaches to Androstanone Conformation

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules like 5β-androstan-3-one. mdpi.comarxiv.org These methods allow for the prediction of stable conformations and the energetic barriers between them, offering insights that complement experimental data. rsc.org

Molecular mechanics (MM) and quantum chemical calculations are instrumental in studying the conformations of androstanone derivatives. mdpi.comarxiv.org MM methods, which treat molecules as a collection of atoms held together by spring-like bonds, are computationally efficient for exploring the conformational space of large molecules. libretexts.orggaussian.com Quantum chemical methods, such as Density Functional Theory (DFT), provide more accurate descriptions of electronic structure and energies, albeit at a higher computational cost. rsc.orgnrel.gov

Studies on androstane (B1237026) derivatives have utilized these methods to optimize molecular geometries and calculate properties like frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) surfaces. rasayanjournal.co.in For instance, DFT calculations have been used to compare the optimized geometries of androstane derivatives with their X-ray crystal structures, showing good correlation for bond lengths and angles. rasayanjournal.co.in The MEP surface helps in identifying the electrophilic and nucleophilic regions of the molecule, which is crucial for understanding intermolecular interactions. rasayanjournal.co.in

Molecular dynamics (MD) simulations, often coupled with MM force fields, can be used to study the dynamic behavior of these molecules over time. oup.comlibretexts.org For example, MD simulations have been employed to study the binding of 5β-androstane-3,17-dione to an anti-progesterone antibody, revealing the importance of the A-ring conformation in ligand binding. oup.com

Table 1: Theoretical Methods in Androstanone Research

| Computational Method | Application | Key Findings |

|---|---|---|

| Molecular Mechanics (MM) | Conformational searching, Molecular dynamics simulations. libretexts.orggaussian.com | Efficiently explores possible conformations and simulates molecular motion. oup.comlibretexts.org |

| Density Functional Theory (DFT) | Geometry optimization, Electronic structure analysis. nrel.govrasayanjournal.co.in | Provides accurate molecular geometries and insights into reactivity. rasayanjournal.co.in |

| Molecular Dynamics (MD) | Simulation of molecular motion and binding processes. oup.com | Reveals dynamic aspects of ligand-receptor interactions. oup.com |

The conformation of the individual rings in the steroid nucleus is described by puckering parameters. These parameters quantify the degree and type of non-planarity in a ring system.

Ring A: In derivatives like 3α,4β-dihydroxy-5β-androstan-17-one, Ring A adopts a slightly flattened chair conformation. researchgate.net The presence of substituents can significantly influence this conformation.

Ring B and C: These six-membered rings typically exist in slightly flattened chair conformations. researchgate.netiucr.org For example, in 3α,4α-epoxy-5α-androstan-17β-yl acetate, rings B and C are in chair conformations. iucr.org

Ring D: The five-membered D-ring is more flexible and can adopt various conformations, such as a 13β,14α-half-chair or an envelope conformation. iucr.orgiucr.org In 3α,4β-dihydroxy-5β-androstan-17-one, Ring D is in a 13β,14α-half-chair conformation. iucr.orgresearchgate.net The nature of the substituent at C17 can influence the D-ring conformation. iucr.org

Puckering parameters, such as those defined by Cremer and Pople, provide a quantitative description of these ring conformations. For instance, in 3α,4β-dihydroxy-5β-androstan-17-one, the puckering parameters for Ring D have been calculated, confirming its half-chair conformation. researchgate.net

Table 2: Ring Conformations in Androstanone Derivatives

| Derivative | Ring A Conformation | Ring B Conformation | Ring C Conformation | Ring D Conformation | Reference |

|---|---|---|---|---|---|

| 3α,4β-Dihydroxy-5β-androstan-17-one | Flattened Chair | Flattened Chair | Flattened Chair | 13β,14α-Half-Chair | iucr.orgresearchgate.net |

| 17β-Acetoxy-4,5-epoxy-5β-androstan-3-one | Distorted Half-Chair | - | - | - | semanticscholar.org |

Factors Influencing Conformational Stability of 5β-Androstanone Structures

The conformational stability of 5β-androstanone structures is influenced by a combination of steric and electronic factors, including the nature and position of substituents and the types of intermolecular interactions present in the solid state. mdpi.comarxiv.org

Methyl Groups: The angular methyl groups at C10 and C13 are characteristic features of the steroid nucleus. Their steric bulk influences the conformation of the adjacent rings.

Carbonyl Group: The carbonyl group at C3 introduces planarity at this position, affecting the puckering of Ring A. Its polarity also influences intermolecular interactions.

Other Substituents: The introduction of other functional groups, such as hydroxyl or epoxy groups, can lead to significant conformational changes. For example, an epoxy group between C4 and C5 in 17β-acetoxy-4,5-epoxy-5β-androstan-3-one results in a distorted half-chair conformation for Ring A. semanticscholar.org The stereochemistry of these substituents is crucial; for instance, a 2β-methyl group in a 5α-androstan-3-one derivative can force Ring A into an inverted boat conformation. researchgate.net

In the crystalline state, the packing of molecules is governed by a network of intermolecular interactions. mdpi.comrsc.orgnih.gov These interactions play a significant role in stabilizing particular conformations.

Hydrogen Bonding: In androstanone derivatives containing hydroxyl groups, hydrogen bonds are a dominant intermolecular force. iucr.org For example, in 3α,4β-dihydroxy-5β-androstan-17-one, molecules are linked by a two-dimensional network of hydrogen bonds involving the hydroxyl and carbonyl groups. iucr.org

C-H···O Interactions: Weak C-H···O hydrogen bonds are also frequently observed in the crystal packing of steroids, contributing to the stability of the solid-state structure. rasayanjournal.co.in

The analysis of crystal packing and intermolecular interactions can be aided by techniques like Hirshfeld surface analysis, which helps to visualize and quantify these interactions. rasayanjournal.co.in The strength and directionality of these interactions ultimately determine the crystal morphology and can influence the physical properties of the solid material. researchgate.net

Advanced Analytical Methodologies in Androstan 3 One, 5b Research

Spectroscopic Characterization Techniques for 5β-Androstanone Structures

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of steroid molecules. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of steroids like 5β-androstanone. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.

In steroid analysis, ¹H NMR provides crucial information regarding the stereochemistry of the molecule, such as the A/B ring junction, which is cis in the 5β-series. The chemical shifts (δ) and spin-spin coupling constants (J-values) of the protons are highly sensitive to their local electronic environment and spatial orientation. However, the ¹H NMR spectra of steroids are often complex due to severe signal overlapping, where multiple protons resonate at very similar frequencies. mdpi.com For instance, many of the methylene (B1212753) and methine protons on the steroid skeleton of androstane (B1237026) isomers appear in a narrow range of the spectrum, making direct assignment challenging. mdpi.com

To overcome these challenges, two-dimensional (2D) NMR techniques are employed. Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. mdpi.com These methods help to resolve the entangled signals and allow for a step-by-step assignment of the entire molecular structure. mdpi.com While specific spectral data for 5β-androstan-3-one is highly dependent on the solvent and instrument parameters, general assignments can be inferred from related structures. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Androstane Skeletons Note: This table presents generalized chemical shift ranges for key nuclei in androstane-type steroids. Specific values for 5β-Androstan-3-one will vary.

| Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹³C (C-3) | ~210-212 | Corresponds to the ketone carbonyl carbon. |

| ¹³C (C-5) | ~40-45 | Chemical shift is indicative of the cis (5β) ring fusion. |

| ¹³C (C-18) | ~11-14 | Angular methyl group between rings C and D. |

| ¹³C (C-19) | ~20-25 | Angular methyl group between rings A and B. |

Mass Spectrometry (MS) is a cornerstone technique for identifying and quantifying 5β-androstanone and its metabolites, valued for its exceptional sensitivity and specificity. MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

When coupled with a chromatographic inlet, such as liquid chromatography (LC) or gas chromatography (GC), MS becomes a powerful tool for analyzing complex biological samples. Electron Ionization (EI) is a common technique used in GC-MS, which produces characteristic fragmentation patterns that act as a "fingerprint" for the molecule. nist.govnih.gov These fragmentation patterns can help distinguish between isomers, although they are often very similar.

More advanced techniques like electrospray ionization (ESI), often used with LC-MS, are "softer" ionization methods that typically keep the molecule intact, providing a clear measurement of the molecular ion. uaeu.ac.ae Tandem mass spectrometry (MS/MS) further enhances specificity. In this technique, a specific parent ion (e.g., the molecular ion of 5β-androstanone) is selected, fragmented, and the resulting daughter ions are analyzed. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even at very low concentrations in complex matrices like plasma. uaeu.ac.ae Time-of-flight (TOF) mass analyzers are also used, offering high-resolution mass measurements that can confirm the elemental formula of a detected metabolite. researchgate.net

Table 2: Mass Spectrometric Data for Androstanone-Related Compounds This table provides examples of mass spectrometric parameters used in the analysis of related steroid hormones.

| Compound | Technique | Ionization | Monitored Transition (m/z) | Application | Reference |

|---|---|---|---|---|---|

| Androstenone | LC-MS/MS | ESI+ | Not specified | Quantification in plasma | uaeu.ac.ae |

| Androstenone Metabolites | LC-TOF-MS | ESI- | 449.2424 | Identification of glucuronide conjugate | researchgate.net |

| Androsterone (B159326) Glucuronide | GC-MS | EI | Various fragments | Fragmentation pattern analysis | nih.gov |

Chromatographic Separation Techniques for Androstanone Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. For androstanone research, chromatography is essential for isolating specific isomers from complex biological extracts before analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of steroids from various samples. The separation is typically performed in a reversed-phase mode, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase (commonly a mixture of water and acetonitrile (B52724) or methanol). researchgate.netlcms.cz

The ability to separate closely related steroid isomers, such as 5α- and 5β-androstanones, is a significant challenge due to their similar physicochemical properties. welch-us.com Method development often involves optimizing the mobile phase composition, gradient elution, and choice of stationary phase to achieve adequate resolution. welch-us.comresearchgate.net For instance, columns with different bonded phases, such as phenyl or embedded amide columns, can offer unique selectivity for isomers based on subtle differences in their shape and polarity. welch-us.com

Detection in HPLC is commonly achieved using a UV detector, but for steroids lacking a strong chromophore, derivatization may be required. However, the coupling of HPLC with mass spectrometry (LC-MS) provides a far more sensitive and specific detection method, eliminating the need for derivatization and allowing for the direct analysis of complex mixtures. uaeu.ac.aenih.gov

Table 3: Example HPLC Method Parameters for Androgen Analysis This table is a composite of typical conditions used for separating boar taint compounds, including androgens.

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Water:Acetonitrile (gradient) |

| Flow Rate | ~1.0 mL/min |

| Detection | Fluorescence (after derivatization) or Mass Spectrometry |

| Elution Time (Androstenone) | ~9.9 min |

Source: Adapted from researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for comprehensive steroid profiling due to its high chromatographic resolution and the structural information provided by mass spectrometry. nih.gov Before analysis by GC, steroids like 5β-androstanone, which are non-volatile, must be chemically modified in a process called derivatization. This typically involves converting hydroxyl and keto groups into more volatile trimethylsilyl (B98337) (TMS) ethers or oxime-TMS derivatives. nih.govdshs-koeln.de

The derivatized steroids are then separated on a long capillary column based on their boiling points and interactions with the column's stationary phase. mdpi.com The high efficiency of these columns allows for the separation of many different steroid isomers. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectra provide a characteristic fingerprint for each compound, allowing for positive identification by comparison to spectral libraries. nih.govuin-alauddin.ac.id

GC-MS is exceptionally sensitive and is used to create a "steroid profile," a quantitative snapshot of multiple steroids in a single biological sample. This is crucial for studying metabolic pathways and diagnosing disorders of steroid metabolism. nih.gov The use of two-dimensional GC (GCxGC) coupled with MS can further enhance peak capacity and resolution for extremely complex samples. nih.gov

Table 4: Typical GC-MS Parameters for Steroid Analysis This table outlines common settings for the GC-MS analysis of steroids.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 50 m FS-Supreme-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) |

| Derivatization | Required (e.g., formation of TMS ethers) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan mode or Selected Ion Monitoring (SIM) |

Source: Adapted from mdpi.comdshs-koeln.denih.govuin-alauddin.ac.id

Research Perspectives and Future Directions in Androstan 3 One, 5b Studies

Identification of Unexplored Biosynthetic Pathways and Metabolic Fates of 5β-Androstanones

The formation of 5β-androstanones, such as 5β-androstan-3-one, is primarily understood as a result of the 5β-reduction of androgens like testosterone (B1683101), a reaction catalyzed by the enzyme 5β-reductase (AKR1D1). ox.ac.ukresearchgate.net However, the full spectrum of biosynthetic origins and subsequent metabolic transformations remains an area of active investigation.

Recent research suggests the existence of alternative or "backdoor" pathways for the synthesis of androgens, which may also contribute to the pool of 5β-androstanones. wikipedia.org For instance, the metabolism of adrenal-derived steroids could provide precursor molecules that are converted to 5β-androstanones through less-characterized enzymatic steps. The specific tissues and cellular environments where these alternative pathways are most active are still being identified.

The metabolic fate of 5β-androstan-3-one and its derivatives is another critical research frontier. nih.govnih.govlibretexts.org While they are known intermediates in the breakdown and excretion of steroid hormones, there is potential for the discovery of novel metabolites with unique biological activities. wikipedia.orgresearchgate.net Advanced analytical techniques are essential in identifying these previously unknown compounds in biological fluids and tissues. Understanding the complete metabolic network is crucial for elucidating the full physiological and pathological significance of 5β-androstanones.

Table 1: Key Enzymes and Metabolites in 5β-Androstanone Metabolism

| Precursor/Metabolite | Enzyme(s) | Product(s) |

| Testosterone | 5β-reductase (AKR1D1) | 5β-Dihydrotestosterone |

| 5β-Dihydrotestosterone | 3α/3β-hydroxysteroid dehydrogenases (AKR1C1-AKR1C4) | 5β-Androstanediols |

| Androstenedione (B190577) | 5β-reductase (AKR1D1) | 5β-Androstanedione |

| 5β-Androstanedione | 3α/3β-hydroxysteroid dehydrogenases | Etiocholanolone |

Discovery of Novel Enzymatic Activities and Biotransformation Capabilities for (5b)-Androstan-3-one

The enzymatic transformations of Androstan-3-one (B50950), (5b)- are central to its biological activity and clearance. While the roles of 3-ketosteroid reductases are well-established, there is a growing interest in identifying new enzymes with the ability to modify the 5β-androstane structure. researchgate.net

Microorganisms and plants represent a vast and largely untapped reservoir of enzymatic diversity. nih.govacs.org Researchers are exploring these sources for novel biocatalysts that can perform specific chemical modifications on the 5β-androstanone skeleton, such as hydroxylation or dehydrogenation at unusual positions. These biotransformations can generate a library of novel steroid derivatives with potentially unique pharmacological properties. The use of microbial fermentation, for example, has already proven effective in producing modified versions of related steroid compounds. researchgate.net

Furthermore, the "promiscuous" or secondary activities of known steroid-metabolizing enzymes are being re-evaluated. nih.govacs.org An enzyme that primarily acts on one type of steroid may have a lesser, but still significant, activity on 5β-androstan-3-one. Discovering these secondary activities can reveal new metabolic pathways and regulatory cross-talk within the intricate web of steroid metabolism. For example, studies on porcine hepatocytes have detailed the metabolism of androstenone and other steroids, highlighting the role of enzymes like 3β-hydroxysteroid dehydrogenase. nih.gov

Advancements in Computational and Theoretical Modeling of 5β-Androstanone Structures

Computational and theoretical modeling have become powerful tools for investigating the structure and function of steroid molecules like Androstan-3-one, (5b)-. mdpi.comnih.govnist.govnih.govplos.org These in silico methods provide insights that are often difficult to obtain through experimental techniques alone.

These computational approaches are also being used to predict the binding affinity of 5β-androstanone and its derivatives for various protein targets. mdpi.com Docking studies, which simulate the "fit" of a ligand into a protein's active site, can help to identify potential biological receptors and guide the design of new molecules with enhanced or more specific biological activities.

Interdisciplinary Approaches in Androstanone Research

The future of Androstan-3-one, (5b)- research lies in the integration of knowledge and techniques from multiple scientific disciplines, including chemistry, biology, and computer science. mrc.ac.ukbiodiv.twfrontiersin.orgcontaminantdb.ca A systems biology approach, which combines large-scale experimental data with computational modeling, is particularly promising. isbscience.orgnih.govwikipedia.org

By integrating data from genomics (the study of genes), proteomics (the study of proteins), and metabolomics (the study of metabolites), researchers can build comprehensive models of steroid metabolism. ox.ac.ukmrc.ac.uknih.gov For example, correlating individual variations in the genes for steroid-metabolizing enzymes with measured levels of 5β-androstanone metabolites can help to identify new biomarkers for diseases associated with altered steroid hormone profiles.

Collaborations between synthetic organic chemists and biologists are also essential. core.ac.uk The creation of chemically modified or labeled versions of 5β-androstan-3-one allows for its metabolic fate to be traced and its cellular binding partners to be identified. This synergy between synthesis and biological testing is crucial for translating basic discoveries into potential new therapeutic strategies.

Q & A

Q. What spectroscopic methods are recommended for identifying Androstan-3-one, (5β)-, and what key parameters distinguish it from stereoisomers?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing stereoisomers. For (5β)-Androstan-3-one, the proton NMR spectrum shows distinct coupling patterns in the A-ring due to β-configuration at C4. For example, the C19 methyl group (angular methyl) resonates at δ ~1.0–1.2 ppm in -NMR, while -NMR reveals carbonyl (C3) signals at δ ~210–215 ppm . Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilyl ethers) improves volatility and detection sensitivity, with molecular ion peaks at m/z 362 for TMS derivatives .

Table 1: Key Spectroscopic Data for (5β)-Androstan-3-one

| Parameter | Value/Description |

|---|---|

| Molecular Formula | CHO |

| CAS Registry Number | 521-18-6 |

| -NMR (C19 methyl) | δ 1.0–1.2 ppm (s) |

| -NMR (C3 carbonyl) | δ 210–215 ppm |

| GC-MS (TMS derivative) | m/z 362 [M] |

Q. What solvent systems and purification techniques are optimal for synthesizing (5β)-Androstan-3-one?

Answer: Recrystallization from acetone or ethyl acetate yields high-purity crystals due to the compound’s solubility profile (soluble in acetone, ethanol; sparingly in water). Column chromatography using silica gel and eluents like ethyl acetate/hexane (1:4) resolves intermediates. Purity should be confirmed via HPLC with UV detection at 240 nm (λ for α,β-unsaturated ketones) .

Advanced Research Questions

Q. How can contradictions in receptor binding affinity data for (5β)-Androstan-3-one derivatives be systematically addressed?

Answer: Contradictions often arise from assay variability (e.g., cell lines, radioligand purity). To mitigate:

- Validate assays using positive controls (e.g., dihydrotestosterone for androgen receptor studies).

- Perform competitive binding experiments with standardized IC protocols .

- Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

- Ensure compound purity via elemental analysis and chiral HPLC to exclude stereochemical impurities .

Q. What experimental design considerations are critical for in vivo metabolic pathway studies of (5β)-Androstan-3-one?

Answer:

- Dose selection: Use tracer doses (e.g., -labeled compound) to avoid saturation of metabolic enzymes.

- Sampling intervals: Collect plasma/tissue samples at 0, 1, 3, 6, and 24 hours post-administration to capture phase I (oxidation) and phase II (glucuronidation) metabolites .

- Analytical workflow: Combine LC-MS/MS for metabolite identification and kinetic modeling (e.g., non-compartmental analysis) for clearance rates .

- Ethics compliance: For animal studies, adhere to ARRIVE guidelines for sample size justification and humane endpoints .

Q. How can computational modeling improve structure-activity relationship (SAR) studies of (5β)-Androstan-3-one analogs?

Answer:

- Docking studies: Use software like AutoDock Vina to predict binding poses in androgen receptor ligand-binding domains (LBDs). Focus on key residues (e.g., Arg752, Gln711) for hydrogen bonding .

- MD simulations: Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify stable binding modes .

- QSAR models: Apply partial least squares (PLS) regression to correlate steric/electronic descriptors (e.g., logP, polar surface area) with IC values .

Methodological and Reporting Standards

Q. What statistical approaches are recommended for analyzing dose-response data in (5β)-Androstan-3-one bioactivity studies?

Answer:

Q. How should researchers ensure reproducibility when reporting synthetic protocols for (5β)-Androstan-3-one derivatives?

Answer:

- Provide detailed reaction conditions (temperature, solvent ratios, catalyst loading) in the "Experimental" section, adhering to Beilstein Journal guidelines .

- Include - and -NMR spectra (with peak assignments) in supplementary data. For novel compounds, report elemental analysis (C, H, O ±0.4%) .

Safety and Handling

Q. What safety protocols are essential for handling (5β)-Androstan-3-one in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.